molecular formula C19H22N2O3 B269030 N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide

Número de catálogo B269030
Peso molecular: 326.4 g/mol
Clave InChI: NXNVPXQDBTXCRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide, also known as BMS-986165, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of drugs known as tyrosine kinase inhibitors (TKIs), which are commonly used in the treatment of cancer and other diseases. BMS-986165 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of autoimmune diseases such as psoriasis and lupus.

Mecanismo De Acción

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, leading to a reduction in cytokine production. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been shown to be highly selective for TYK2 and JAK1, which are involved in the regulation of immune responses.
Biochemical and Physiological Effects:
In preclinical studies, N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and IFN-γ. These cytokines are involved in the pathogenesis of autoimmune diseases such as psoriasis and lupus. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, which can lead to tissue damage and organ dysfunction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide in lab experiments is its high selectivity for TYK2 and JAK1, which reduces the risk of off-target effects. N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has also been shown to be highly effective in preclinical models of autoimmune diseases, indicating its potential as a therapeutic agent. However, one limitation of using N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several potential future directions for the research and development of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide. One area of interest is the use of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide in combination with other immunomodulatory agents, such as biologics or other small molecule inhibitors. Another potential direction is the investigation of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide in other autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Additionally, the development of more potent and selective TYK2 and JAK1 inhibitors may lead to improved therapeutic options for patients with autoimmune diseases.

Métodos De Síntesis

The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoyl chloride with sec-butylamine to form an amide intermediate. This intermediate is then reacted with 4-aminobenzoic acid to form the final product. The synthesis of N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been optimized to produce high yields of pure compound and has been reported in several scientific publications.

Aplicaciones Científicas De Investigación

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide has been extensively studied in preclinical models for its potential therapeutic applications. In vitro studies have shown that N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide inhibits the activity of several tyrosine kinases, including TYK2 and JAK1, which are involved in the regulation of immune responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the pathogenesis of autoimmune diseases.

Propiedades

Nombre del producto

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methoxybenzamide

Fórmula molecular

C19H22N2O3

Peso molecular

326.4 g/mol

Nombre IUPAC

N-[4-(butan-2-ylcarbamoyl)phenyl]-2-methoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-4-13(2)20-18(22)14-9-11-15(12-10-14)21-19(23)16-7-5-6-8-17(16)24-3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)

Clave InChI

NXNVPXQDBTXCRK-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

SMILES canónico

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.